Talazoparib belongs to a class of drugs called poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes play a crucial role in DNA repair within cells. Talazoparib works by blocking the function of PARP, specifically PARP1 and PARP2 enzymes [].
Cancer cells often have mutations in genes involved in DNA repair pathways. When PARP is inhibited in these cells, single-stranded DNA breaks can't be efficiently repaired, leading to formation of double-stranded breaks. These double-stranded breaks are more difficult to repair and can trigger cell death in cancer cells [, ].
Talazoparib is being studied in clinical trials for the treatment of different cancers, with a focus on tumors with mutations in genes related to DNA repair, such as BRCA1 and BRCA2 [, , ].
Talazoparib is a potent small molecule inhibitor of polyadenosine 5'-diphosphoribose polymerase, commonly referred to as PARP. It is primarily utilized in the treatment of certain types of breast and prostate cancers, particularly those associated with mutations in the BRCA1 and BRCA2 genes. Talazoparib works by interfering with the DNA repair mechanisms in cancer cells, leading to cell death due to the accumulation of DNA damage. It was approved for clinical use in October 2018 in the United States and subsequently in June 2019 in the European Union under the trade name Talzenna. Its chemical formula is C26H22F2N6O4S, with a molecular weight of 552.56 Daltons .
Talazoparib acts primarily through its inhibition of PARP enzymes, which are crucial for repairing single-strand breaks in DNA. The mechanism involves:
Talazoparib exhibits significant biological activity against cancer cells harboring mutations in DNA repair genes. In vitro studies have demonstrated that talazoparib induces cytotoxicity in various cancer cell lines, particularly those with defective BRCA1 or BRCA2 genes. This selectivity stems from the concept of synthetic lethality, where the combination of PARP inhibition and defective homologous recombination leads to enhanced cell death .
Clinical trials have shown improved progression-free survival rates in patients with advanced breast cancer who have BRCA mutations when treated with talazoparib. Adverse effects commonly associated with talazoparib include fatigue, anemia, nausea, and neutropenia .
The synthesis of talazoparib involves several steps that typically include:
The exact synthetic route can vary based on proprietary methods used by pharmaceutical companies .
Talazoparib is primarily used for:
Talazoparib has been studied for potential drug interactions that may affect its pharmacokinetics:
Talazoparib belongs to a class of drugs known as PARP inhibitors. Other notable compounds in this category include:
Compound Name | Mechanism | Unique Features |
---|---|---|
Olaparib | PARP inhibitor | First-in-class; less potent than talazoparib in trapping PARP on DNA |
Niraparib | PARP inhibitor | Extended half-life; approved for maintenance therapy |
Rucaparib | PARP inhibitor | Approved for ovarian cancer; distinct structural features |
Talazoparib is distinguished from other PARP inhibitors by its superior potency in trapping PARP on DNA—approximately 100 times more efficient than olaparib. This enhanced mechanism contributes to its effectiveness against tumors with BRCA mutations and supports its clinical utility in managing resistant cancers .
The molecular composition of talazoparib in its free base form corresponds to the molecular formula C19H14F2N6O, representing a complex heterocyclic structure containing carbon, hydrogen, fluorine, nitrogen, and oxygen atoms [1] [3] [5]. The compound exhibits a molecular weight of 380.35 grams per mole for the free base, while the pharmaceutically relevant tosylate salt formulation demonstrates a molecular formula of C26H22F2N6O4S with a corresponding molecular weight of 552.56 grams per mole [3] [10] [12]. The exact monoisotopic mass of the free base has been precisely determined as 380.119716 grams per mole through high-resolution mass spectrometry analysis [5] [8].
Talazoparib possesses two defined stereocenters within its molecular architecture, specifically configured in the (8S,9R)-stereochemical arrangement [1] [2] [5]. This stereochemical specificity is critical for the compound's biological activity and represents a fundamental aspect of its chemical identity. The molecule demonstrates specific three-dimensional spatial arrangements that contribute to its pharmacological properties and distinguish it from potential stereoisomeric forms.
The structural analysis reveals that talazoparib contains two hydrogen bond donor sites and six hydrogen bond acceptor sites, characteristics that influence its solubility profile and molecular interactions [13]. The compound exhibits two rotatable bonds within its structure, indicating limited conformational flexibility [13]. The topological polar surface area has been calculated as 91.72 square angstroms, while the calculated partition coefficient (XLogP) value of 3.54 suggests moderate lipophilicity [13].
Table 2: Molecular Formula and Structure Details
Property | Value |
---|---|
Molecular Formula (Free Base) | C19H14F2N6O |
Molecular Formula (Tosylate Salt) | C26H22F2N6O4S |
Molecular Weight (Free Base) | 380.35 g/mol |
Molecular Weight (Tosylate Salt) | 552.56 g/mol |
Exact Mass (Monoisotopic) | 380.119716 g/mol |
Number of Defined Stereocenters | 2 |
Stereochemical Configuration | (8S,9R)-configuration |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 2 |
Topological Polar Surface Area | 91.72 Ų |
Calculated LogP (XLogP) | 3.54 |
The systematic nomenclature of talazoparib follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds [1] [2] [8]. The primary International Union of Pure and Applied Chemistry name for talazoparib is (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one [1] [2] [5]. This comprehensive designation precisely describes the compound's structural features, including the stereochemical configuration, substitution patterns, and core ring system architecture.
An alternative International Union of Pure and Applied Chemistry nomenclature system designates the compound as (11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(1-methyl-1H-1,2,4-triazol-5-yl)-2,3,10-triazatricyclo[7.3.1.0^{5,13}]trideca-1,5,7,9(13)-tetraen-4-one [8]. This alternative naming convention employs tricyclic nomenclature principles to describe the same molecular structure through a different systematic approach, demonstrating the complexity inherent in naming polycyclic heterocyclic compounds.
The Chemical Abstracts Service employs the systematic name 3H-Pyrido(4,3,2-de)phthalazin-3-one, 5-fluoro-8-(4-fluorophenyl)-2,7,8,9-tetrahydro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-, (8S,9R)- for database indexing purposes [1] [14]. This nomenclature system prioritizes the core heterocyclic framework while systematically describing substituent positions and stereochemical features.
The tosylate salt formulation requires additional nomenclature complexity, designated as (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one 4-methylbenzenesulfonate (1:1) [10] [12]. This extended name specifies both the active pharmaceutical ingredient and the salt-forming counterion in stoichiometric detail.
Table 3: International Union of Pure and Applied Chemistry Nomenclature and Systematic Names
Naming System | Name |
---|---|
International Union of Pure and Applied Chemistry Name (Primary) | (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one |
International Union of Pure and Applied Chemistry Name (Alternative) | (11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(1-methyl-1H-1,2,4-triazol-5-yl)-2,3,10-triazatricyclo[7.3.1.0^{5,13}]trideca-1,5,7,9(13)-tetraen-4-one |
Chemical Abstracts Service Name | 3H-Pyrido(4,3,2-de)phthalazin-3-one, 5-fluoro-8-(4-fluorophenyl)-2,7,8,9-tetrahydro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-, (8S,9R)- |
Systematic Name (Full) | (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-2,7,8,9-tetrahydro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-3H-pyrido[4,3,2-de]phthalazin-3-one |
Pharmaceutical Name (Tosylate Salt) | (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one 4-methylbenzenesulfonate (1:1) |
Trade Name | Talzenna |
Research Code Names | BMN-673, BMN 673, BMN673, LT-00673, LT-673, PF-06944076, MDV-3800 |
The chemical structure of talazoparib is comprehensively described through multiple standardized molecular identifier systems that enable precise computational representation and database searching [1] [8] [14]. The International Chemical Identifier string for talazoparib is InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1 [8] [14]. This identifier encodes the complete molecular connectivity, stereochemistry, and chemical environment information in a standardized format.
The corresponding International Chemical Identifier Key, HWGQMRYQVZSGDQ-HZPDHXFCSA-N, provides a condensed hash representation of the molecular structure that facilitates rapid database searching and duplicate detection [8] [14]. This key system enables efficient computational matching of identical chemical structures across different databases and research platforms.
The Simplified Molecular Input Line Entry System notation for talazoparib is CN1N=CN=C1[C@@H]1C@HC1=CC=C(F)C=C1 [5] [8]. This linear string representation captures the complete molecular structure including stereochemical information through specific notation conventions. The canonical Simplified Molecular Input Line Entry System, O=C1NN=C2C=3C(=CC(F)=CC13)NC(C4=CC=C(F)C=C4)C2C5=NC=NN5C, provides an alternative representation without explicit stereochemical designations [14].
The molecular architecture of talazoparib centers on a fused tricyclic system designated as pyrido[4,3,2-de]phthalazin-3-one [1] [8]. This core heterocyclic framework incorporates multiple nitrogen atoms within the ring system, contributing to the compound's unique chemical properties. The structure features distinct functional groups including fluoropyridine, fluorophenyl, methyltriazole, and phthalazinone moieties [1] [8].
Table 4: Chemical Structure Identifiers
Identifier Type | Identifier/Description |
---|---|
InChI (International Chemical Identifier) | InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1 |
InChI Key | HWGQMRYQVZSGDQ-HZPDHXFCSA-N |
SMILES (Simplified Molecular Input Line Entry System) | CN1N=CN=C1[C@@H]1C@HC1=CC=C(F)C=C1 |
Canonical SMILES | O=C1NN=C2C=3C(=CC(F)=CC13)NC(C4=CC=C(F)C=C4)C2C5=NC=NN5C |
Chemical Structure Classification | Synthetic organic heterocyclic compound |
Ring System Description | Fused tricyclic system: pyrido[4,3,2-de]phthalazin-3-one core |
Functional Groups Present | Fluoropyridine, fluorophenyl, methyltriazole, phthalazinone |
The physical characteristics of talazoparib vary significantly between the free base and tosylate salt formulations [3] [10] [12]. The free base exists as a crystalline solid under standard conditions, while the tosylate salt manifests as a white to yellow solid with enhanced pharmaceutical handling properties [3] [10]. The color variation in the tosylate salt from white to yellow may reflect manufacturing conditions, storage parameters, or crystalline polymorphic differences.
Solubility profiles demonstrate marked differences across various solvent systems [3] [6] [10]. Talazoparib exhibits minimal solubility in aqueous solutions, characterized as insoluble to slightly soluble in water [3] [10]. The compound demonstrates complete insolubility in ethanol, limiting formulation options in alcoholic vehicles [3] [6]. However, talazoparib shows substantial solubility in dimethyl sulfoxide, with reported values ranging from 20 milligrams per milliliter to 76 milligrams per milliliter depending on experimental conditions [3] [6].
The aqueous solubility of talazoparib demonstrates pH dependency, with increased solubility observed at elevated pH values [10]. This pH-dependent solubility behavior suggests ionizable functional groups within the molecular structure that undergo protonation or deprotonation state changes under varying pH conditions. Such pH sensitivity has important implications for pharmaceutical formulation development and bioavailability considerations.
Stability assessment indicates that talazoparib maintains chemical integrity under normal storage conditions [10]. Recommended storage protocols specify maintenance in dry conditions with protection from light exposure to prevent potential degradation pathways [20]. The compound's stability profile supports its pharmaceutical development, though specific degradation kinetics and pathways require controlled storage environments.
Table 5: Physical and Chemical Properties
Property | Value/Description |
---|---|
Physical State (Free Base) | Crystalline solid |
Physical State (Tosylate Salt) | White to yellow solid |
Color (Tosylate Salt) | White to yellow |
Solubility in Water | Insoluble to slightly soluble |
Solubility in Dimethyl Sulfoxide | Soluble at 20 mg/mL (76 mg/mL reported) |
Solubility in Ethanol | Insoluble |
pH Dependent Solubility | Solubility increases with increasing pH |
Stability Profile | Stable under normal storage conditions |
Storage Conditions | Store in dry conditions, protect from light |
Melting Point Range | Not widely reported in literature |
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